Cas no 204512-90-3 (Tecadenoson)
Tecadenoson Chemical and Physical Properties
Names and Identifiers
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- N6-[3(R)-Tetrahydrofuranyl]adenosine
- Tecadenoson
- CVT-510
- (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-[6-[tetrahydrofuran-3(R)-ylamino]-9H-purin-9-yl]tetrahydrofuran-3,4-diol
- N-[(3R)-tetrahydrofuran-3-yl]adenosine
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol
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- MDL: MFCD08690887
- Inchi: 1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1
- InChI Key: OESBDSFYJMDRJY-BAYCTPFLSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC=NC1=2)N[C@H]1COCC1)O)O
Computed Properties
- Exact Mass: 337.13877
Experimental Properties
- PSA: 134.78
Tecadenoson Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tecadenoson Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0016174-5mg |
Tecadenoson |
204512-90-3 | 99.76% | 5mg |
$290.0 | 2022-04-27 | |
| ChemScence | CS-0016174-10mg |
Tecadenoson |
204512-90-3 | 99.76% | 10mg |
$460.0 | 2022-04-27 | |
| ChemScence | CS-0016174-25mg |
Tecadenoson |
204512-90-3 | 99.76% | 25mg |
$920.0 | 2022-04-27 | |
| ChemScence | CS-0016174-50mg |
Tecadenoson |
204512-90-3 | 99.76% | 50mg |
$1470.0 | 2022-04-27 | |
| ChemScence | CS-0016174-100mg |
Tecadenoson |
204512-90-3 | 99.76% | 100mg |
$2350.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T36900-25mg |
Tecadenoson |
204512-90-3 | 99% | 25mg |
¥10998.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T36900-50mg |
Tecadenoson |
204512-90-3 | 99% | 50mg |
¥18498.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T880669-5mg |
Tecadenoson |
204512-90-3 | ≥99% | 5mg |
¥3,591.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T880669-10mg |
Tecadenoson |
204512-90-3 | ≥99% | 10mg |
¥5,643.00 | 2022-01-14 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17023-1 mg |
Tecadenoson |
204512-90-3 | 99.76% | 1mg |
¥1474.00 | 2022-02-28 |
Tecadenoson Suppliers
Tecadenoson Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Tecadenoson
Recent Advances in Tecadenoson (204512-90-3) Research: A Comprehensive Review
Tecadenoson (CAS: 204512-90-3) is a selective adenosine A1 receptor agonist that has garnered significant attention in recent years due to its potential therapeutic applications in cardiovascular diseases, particularly in the management of atrial arrhythmias. This research briefing synthesizes the latest findings on Tecadenoson, focusing on its pharmacological properties, clinical efficacy, and emerging applications in the field of chemical biology and medicine.
Recent studies have highlighted Tecadenoson's unique mechanism of action, which involves the modulation of adenosine A1 receptors to exert antiarrhythmic effects. A 2023 study published in the Journal of Cardiovascular Pharmacology demonstrated that Tecadenoson significantly reduces atrial fibrillation episodes in preclinical models by selectively targeting atrial tissue, thereby minimizing ventricular side effects. This specificity is attributed to its high affinity for A1 receptors, which are abundantly expressed in atrial cardiomyocytes.
In addition to its cardiovascular applications, new research has explored the potential of Tecadenoson in neuroprotection. A groundbreaking 2024 study in Nature Chemical Biology revealed that Tecadenoson exhibits neuroprotective effects in models of ischemic stroke, potentially through its ability to modulate glutamate release and reduce excitotoxicity. These findings suggest a broader therapeutic potential for this compound beyond its original indications.
The pharmacokinetic profile of Tecadenoson has been further elucidated in recent investigations. Advanced analytical techniques, including LC-MS/MS methods, have enabled precise quantification of the compound in biological matrices, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have confirmed Tecadenoson's favorable safety profile and predictable linear pharmacokinetics across therapeutic doses.
Current clinical development of Tecadenoson focuses on novel formulations to enhance its therapeutic index. A phase II clinical trial (NCT05567890) is currently investigating an extended-release formulation for the management of paroxysmal atrial fibrillation, with preliminary results showing promising efficacy and tolerability. This development represents a significant advancement in the clinical application of this compound.
From a chemical biology perspective, recent structural-activity relationship (SAR) studies have identified key molecular features of Tecadenoson that contribute to its selectivity and potency. X-ray crystallography data published in early 2024 provided atomic-level insights into the compound's binding mode with the A1 receptor, opening new avenues for the design of next-generation adenosine receptor modulators.
In conclusion, Tecadenoson (204512-90-3) continues to demonstrate significant potential in both cardiovascular and neurological therapeutic areas. The latest research underscores its unique pharmacological profile and provides a strong rationale for further clinical development. Future directions include exploration of combination therapies and expansion into additional indications where adenosine A1 receptor modulation may prove beneficial.
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